(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Overview
Description
(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid is a chiral organic compound that features a benzofuran ring system with a hydroxy group and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid typically involves the construction of the benzofuran ring followed by the introduction of the hydroxy and acetic acid groups. One common approach is the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions. The stereochemistry can be controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzofuranone, while reduction of the acetic acid group may produce a benzofuran-3-ylmethanol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a therapeutic agent for conditions such as inflammation or cancer.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The hydroxy and acetic acid groups could play roles in binding to active sites or facilitating interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid: The non-chiral version of the compound.
2-(6-methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid: A similar compound with a methoxy group instead of a hydroxy group.
2-(6-hydroxybenzofuran-3-yl)acetic acid: A compound lacking the dihydro component of the benzofuran ring.
Uniqueness
(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted analogs. The presence of both the hydroxy and acetic acid groups also provides multiple sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXRWHAYNFAHBM-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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